Endo-3-(4-methylbenzoyl)bi-cyclo[2.2.1]heptane-exo-2-carboxylic acid, methyl ester
Description
Properties
Molecular Formula |
C17H20O3 |
|---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
methyl (1S,2R,3R,4R)-3-(4-methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C17H20O3/c1-10-3-5-11(6-4-10)16(18)14-12-7-8-13(9-12)15(14)17(19)20-2/h3-6,12-15H,7-9H2,1-2H3/t12-,13+,14-,15-/m1/s1 |
InChI Key |
UWUZHWZTVWBEBT-LXTVHRRPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)[C@@H]2[C@@H]3CC[C@@H](C3)[C@H]2C(=O)OC |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2C3CCC(C3)C2C(=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of Endo-3-(4-methylbenzoyl)bi-cyclo[2.2.1]heptane-exo-2-carboxylic acid, methyl ester involves several steps. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Chemical Reactions Analysis
Endo-3-(4-methylbenzoyl)bi-cyclo[2.2.1]heptane-exo-2-carboxylic acid, methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Endo-3-(4-methylbenzoyl)bi-cyclo[2.2.1]heptane-exo-2-carboxylic acid, methyl ester involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomer: Exo-3-(4-Methylbenzoyl)bicyclo[2.2.1]heptane-Endo-2-Carboxylic Acid, Methyl Ester
- CAS Number : 517892-19-2
- Molecular Formula : C₁₇H₂₀O₃ (identical to the endo-isomer)
- Key Difference : The stereochemistry of substituents—4-methylbenzoyl (endo vs. exo) and carboxylic acid methyl ester (exo vs. endo)—varies, affecting physicochemical properties and reactivity .
- PubChem CID : 12996454 (exo-isomer) .
Table 1: Comparison of Endo- and Exo-Isomers
Bicyclo[2.2.1]heptane Derivatives with Ester Groups
Endo-Bicyclo[2.2.1]heptan-2-Carboxylic Acid, Methyl Ester
- CAS Number: Not specified, but structurally defined .
- Molecular Formula : C₉H₁₄O₂
- Molecular Weight : 154.21 g/mol .
- Key Difference : Lacks the 4-methylbenzoyl group, simplifying the structure. This reduces steric hindrance and may enhance solubility in polar solvents .
1-Methyl-3-Oxo-7-Oxabicyclo[2.2.1]hept-5-Ene-2-Carboxylic Acid Methyl Ester
Table 2: Comparison with Other Bicyclo[2.2.1]heptane Esters
Biological Activity
Endo-3-(4-methylbenzoyl)bicyclo[2.2.1]heptane-exo-2-carboxylic acid, methyl ester, is a bicyclic compound notable for its unique structural characteristics and potential biological activities. This compound has garnered interest in medicinal chemistry due to its functional groups, which may confer various pharmacological properties.
Chemical Structure and Properties
The molecular formula of Endo-3-(4-methylbenzoyl)bicyclo[2.2.1]heptane-exo-2-carboxylic acid, methyl ester is with a molar mass of approximately 272.34 g/mol. The compound features a bicyclo[2.2.1]heptane framework with a carboxylic acid and a methyl ester functional group, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H20O3 |
| Molar Mass | 272.34 g/mol |
| Density | 1.153 g/cm³ |
| Boiling Point | 390ºC at 760 mmHg |
| Flash Point | 171.1ºC |
Synthesis
The synthesis of this compound typically involves the Diels-Alder reaction, where a diene and a dienophile react under elevated temperatures in the presence of solvents like toluene. Subsequent functionalization introduces the 4-methylbenzoyl and carboxylic acid groups, making it a versatile building block in organic synthesis .
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Activity : Some derivatives of bicyclic compounds have shown significant cytotoxic effects against various cancer cell lines. For example, related compounds have demonstrated IC50 values indicating potent inhibition of tumor growth .
- Enzyme Interaction : The unique structure allows these compounds to interact with specific enzymes or receptors, potentially inhibiting or activating biological pathways . This interaction is crucial for developing new therapeutic agents.
- Antimicrobial Properties : Similar compounds have been explored for their antimicrobial effects, suggesting potential applications in treating infections .
Case Studies
- Antitumor Activity : A study highlighted that certain bicyclic derivatives exhibited strong inhibition on hepatoma carcinoma cells (BEL-7402), with an IC50 value of 84.7 μM in vitro, demonstrating their potential as anti-cancer agents .
- Mechanism of Action : The mechanism often involves binding to specific receptor sites or enzymes, leading to the modulation of cellular pathways associated with cancer proliferation or apoptosis .
Comparison with Similar Compounds
The biological activity of Endo-3-(4-methylbenzoyl)bicyclo[2.2.1]heptane-exo-2-carboxylic acid can be compared with other structurally similar compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Endo-bicyclo[2.2.1]heptan-2-carboxylic acid | C10H12O2 | Moderate anticancer properties |
| 4-Methylbenzoic acid | C8H8O2 | Antimicrobial activity |
| Bicyclo[3.3.0]octan-1-one | C11H16O | Varied enzyme interactions |
The structural uniqueness of Endo-3-(4-methylbenzoyl)bicyclo[2.2.1]heptane-exo-2-carboxylic acid positions it as a candidate for further pharmacological exploration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
